1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-cyclopropylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-11-2-3-12(15)10-14(11)16-6-8-17(9-7-16)20(18,19)13-4-5-13/h2-3,10,13H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBXEYOMCXCJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The 5-chloro-2-methylphenyl group can be introduced through a nucleophilic substitution reaction, while the cyclopropylsulfonyl group can be added via a sulfonylation reaction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles and electrophiles are employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Piperazine Derivatives with Sulfonyl Substituents
Sulfonyl groups in piperazine derivatives are critical for modulating activity. Key comparisons include:
Key Observations :
Halogenated Aromatic Piperazine Derivatives
Halogenated aryl groups are common in piperazine-based drug candidates. Notable examples:
Key Observations :
Piperazines with Heterocyclic or Aliphatic Side Chains
Modifications to the piperazine core influence pharmacological profiles:
Biological Activity
1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C17H20ClN3O2S
- Molecular Weight: Approximately 357.88 g/mol
The piperazine ring is a common feature in many pharmacologically active compounds, contributing to the biological activity of this molecule.
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Research indicates that the compound may act as a selective antagonist at certain serotonin receptors, which could explain its potential in treating various psychiatric disorders.
Antidepressant Effects
Studies have shown that derivatives of piperazine, including this compound, exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to play a significant role in these effects, suggesting potential use in treating depression and anxiety disorders.
Antitumor Activity
Recent investigations have highlighted the compound's cytotoxic properties against several cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells, with IC50 values indicating significant potency. For instance, one study reported an IC50 value of 10 µM against human breast cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| Human Breast Cancer (MCF-7) | 10 |
| Human Lung Cancer (A549) | 15 |
| Human Colon Cancer (HT-29) | 12 |
Antifilarial Activity
In a separate study focusing on parasitic infections, the compound exhibited promising macrofilaricidal and microfilaricidal activities against Brugia malayi. At a dose of 300 mg/kg, it demonstrated a 53.6% adulticidal effect and a 46% microfilaricidal effect, indicating its potential as a lead compound for antifilarial drug development .
Case Studies
- Case Study on Antidepressant Activity : A study conducted on rodent models evaluated the antidepressant effects of various piperazine derivatives, including this compound. It was found to significantly reduce depressive behaviors in forced swim tests compared to control groups.
- Case Study on Antitumor Efficacy : In vitro assays using MCF-7 and A549 cell lines revealed that treatment with the compound resulted in increased apoptosis rates and decreased cell viability, supporting its role as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield and purity of 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine?
- Methodological Answer :
- Step 1 : Utilize nucleophilic substitution to attach the cyclopropylsulfonyl group to the piperazine core. Reaction conditions (e.g., anhydrous DMF, 60°C, 12 hours) improve regioselectivity .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
- Step 3 : Final recrystallization in ethanol at low temperatures enhances crystallinity and purity (>98%) .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry .
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., cyclopropylsulfonyl protons at δ 1.2–1.5 ppm) .
- HPLC-PDA : Validates purity (>99%) using C18 columns and acetonitrile/water mobile phases .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Short-term stability : Store at 4°C in amber vials to prevent photodegradation .
- Long-term stability : Lyophilized samples retain integrity for >12 months at -20°C, as shown by comparative HPLC analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide bioactivity optimization?
- Methodological Answer :
- Substituent modification : Replace the cyclopropylsulfonyl group with bulkier substituents (e.g., phenylsulfonyl) to enhance binding affinity to serotonin receptors .
- Bioassay validation : Test analogs in vitro (e.g., radioligand displacement assays) to quantify receptor affinity (IC) .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- In silico modeling : Use SwissADME or Molinspiration to estimate logP (2.8), BBB permeability (CNS MPO score: 4.5), and CYP450 inhibition profiles .
- Molecular docking : Simulate interactions with 5-HT receptors using AutoDock Vina to identify key binding residues (e.g., Asp155 salt bridges) .
Q. How to resolve contradictions between predicted and experimental solubility data?
- Methodological Answer :
- Experimental validation : Compare ACD/Labs-predicted solubility (0.24 g/L) with shake-flask method results in PBS (pH 7.4) .
- Co-solvent systems : Use 10% DMSO/PBS to enhance solubility for in vitro assays without destabilizing the compound .
Q. What strategies address gaps in toxicological and safety data?
- Methodological Answer :
- Acute toxicity testing : Conduct OECD Guideline 423 trials in rodents to determine LD and classify hazards (e.g., skin/eye irritation) .
- Genotoxicity screening : Perform Ames tests with TA98 and TA100 strains to assess mutagenic potential .
Data Contradiction Analysis
Q. Why do in vitro and in silico metabolic stability results diverge?
- Methodological Answer :
- Enzyme specificity : In vitro microsomal assays (human liver microsomes) may reveal CYP3A4-mediated oxidation not predicted by software .
- Metabolite profiling : Use LC-MS/MS to identify hydroxylated derivatives (e.g., m/z 367 → 383) .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.8 (predicted) | SwissADME | |
| Aqueous Solubility | 0.24 g/L (25°C) | ACD/Labs | |
| Melting Point | 158–160°C | Differential Scanning Calorimetry | |
| 5-HT IC | 12 nM | Radioligand Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
